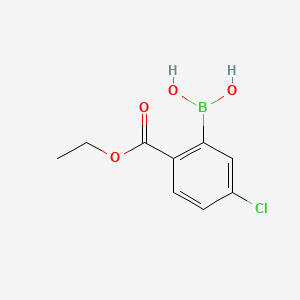

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Description

BenchChem offers high-quality 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5-chloro-2-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPMCOBGNHZGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660696 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-55-4 | |

| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS 871329-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its unique trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and an ethoxycarbonyl group, offers a powerful platform for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The chloro and ethoxycarbonyl substituents provide additional handles for synthetic diversification and opportunities to modulate the electronic and steric properties of target molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile building block, with a focus on practical insights for laboratory and process development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application. Below is a summary of the key properties of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid.

| Property | Value | Source |

| CAS Number | 871329-55-4 | [1] |

| Molecular Formula | C₉H₁₀BClO₄ | [1] |

| Molecular Weight | 228.44 g/mol | [1] |

| IUPAC Name | (5-chloro-2-ethoxycarbonylphenyl)boronic acid | [1] |

| Synonyms | Ethyl 2-borono-4-chlorobenzoate, 5-Chloro-2-(ethoxycarbonyl)benzeneboronic acid | |

| Appearance | White Solid | [2] |

| Purity | Typically ≥98% | [2] |

Spectroscopic Characterization (Representative Data):

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by their positions relative to the substituents. The ethyl group will exhibit a quartet and a triplet. The acidic protons of the boronic acid group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹). A broad O-H stretching band for the boronic acid hydroxyl groups is also expected (around 3300-2500 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

The synthesis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid can be achieved through a multi-step sequence, often involving the formation of an organometallic intermediate followed by borylation. A common and effective strategy involves the use of a directed ortho-metalation approach on a suitable precursor. Below is a detailed protocol adapted from the synthesis of a related pinacol ester found in the patent literature, which is a common and stable precursor to the boronic acid.

Workflow for the Synthesis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid Pinacol Ester

Caption: Synthetic workflow for the pinacol ester precursor.

Detailed Experimental Protocol (Synthesis of the Pinacol Ester Precursor):

This protocol is adapted from the synthesis of a similar compound described in patent WO2007084786A1.[3]

Materials:

-

Ethyl 4-chlorobenzoate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Pinacol

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine, followed by the dropwise addition of n-BuLi solution, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Directed ortho-metalation: To the freshly prepared LDA solution, add a solution of ethyl 4-chlorobenzoate in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Esterification with Pinacol: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Add pinacol to the mixture and stir vigorously for 1-2 hours.

-

Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-chloro-2-(ethoxycarbonyl)phenylboronic acid pinacol ester.

Conversion to the Boronic Acid:

The pinacol ester can be readily hydrolyzed to the corresponding boronic acid.

-

Dissolve the pinacol ester in a suitable solvent system such as a 10:1 mixture of acetone and water.

-

Add an excess of a strong acid, such as hydrochloric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to afford 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid.

Applications in Drug Discovery and Development

The primary application of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid lies in its use as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4] Its utility is most prominently demonstrated in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

This powerful palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.[5] The presence of the chloro and ethoxycarbonyl groups on the boronic acid allows for the introduction of these functionalities into the final product, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.

Sources

- 1. Buy 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | 871329-55-4 [smolecule.com]

- 2. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. Pyrimidine derivatives used as pi-3 kinase inhibitors - Patent WO-2007084786-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

physical and chemical properties of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

An In-Depth Technical Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS No. 871329-55-4), a key organoboron intermediate in modern organic synthesis. The document details its physicochemical properties, outlines common synthetic strategies, and offers in-depth insights into its chemical reactivity, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals, providing both fundamental knowledge and practical, field-proven protocols to effectively utilize this versatile building block in the synthesis of complex molecules for pharmaceuticals and materials science.

Introduction

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a bifunctional organoboron compound that has emerged as a valuable reagent in synthetic chemistry.[1] Its structure, featuring a phenyl ring substituted with a boronic acid, a chloro group, and an ethoxycarbonyl group, offers a unique combination of reactivity and functionality. The boronic acid moiety is the cornerstone of its utility, enabling its participation in one of the most powerful carbon-carbon bond-forming reactions: the Suzuki-Miyaura coupling.[1][2]

The presence of the electron-withdrawing chloro and ethoxycarbonyl groups influences the electronic properties of the aromatic ring, affecting its reactivity in cross-coupling reactions. These functional groups also serve as handles for subsequent chemical transformations, allowing for the construction of highly complex and diverse molecular architectures. Consequently, this compound is a sought-after building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide will serve as a detailed resource covering the essential technical aspects of this important chemical entity.

Physicochemical Properties

The physical and chemical properties of a reagent are critical for its proper handling, storage, and application in chemical reactions. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is typically supplied as a white to off-white solid and, like many boronic acids, is soluble in polar organic solvents.[3][4]

Chemical Structure

Sources

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid molecular structure and weight

An In-Depth Technical Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid: Structure, Properties, and Applications

Abstract

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a specialized bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Characterized by a phenyl ring substituted with a boronic acid, a chloro group, and an ethoxycarbonyl group, its unique electronic and steric properties make it an important reagent, particularly in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. It places a special emphasis on its pivotal role in palladium-catalyzed cross-coupling reactions and its applications in pharmaceutical research and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of Substituted Phenylboronic Acids

Boronic acids, distinguished by a C–B bond, are generally stable, low-toxicity Lewis acids that are easy to handle, making them indispensable reagents in organic synthesis.[1][2] Their prominence surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4]

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid belongs to a sophisticated class of these reagents. Its utility is defined by the interplay of its three key functional groups:

-

The Boronic Acid Group (-B(OH)2): This is the reactive center for cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2] It can also reversibly form stable complexes with diols, a property leveraged in carbohydrate sensing and bioconjugation.[1][5]

-

The Chloro Group (-Cl): As an electron-withdrawing group, it influences the reactivity of the phenyl ring and the boronic acid. It also provides a potential secondary site for nucleophilic aromatic substitution or other coupling reactions under specific conditions.

-

The Ethoxycarbonyl Group (-C(=O)OCC): This ester group also acts as an electron-withdrawing moiety, further modulating the molecule's electronic properties. Importantly, it serves as a synthetic handle that can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a route to further molecular diversification.

This combination of functionalities in a single molecule allows for precise, multi-step synthetic strategies, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.[5][6]

Physicochemical Properties and Molecular Structure

The precise identity and characteristics of a chemical reagent are fundamental to its successful application. The key properties of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | (5-chloro-2-ethoxycarbonylphenyl)boronic acid | [6][7] |

| CAS Number | 871329-55-4 | [6][8][9] |

| Molecular Formula | C₉H₁₀BClO₄ | [6][7][8] |

| Molecular Weight | 228.44 g/mol | [6][8] |

| Canonical SMILES | B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | [6] |

| InChI Key | SGPMCOBGNHZGJJ-UHFFFAOYSA-N | [6] |

| Appearance | Typically a white to off-white crystalline powder | [5] |

The molecule is planar, with the sp²-hybridized boron atom adopting a trigonal planar geometry.[1]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid can be accomplished through several established organic chemistry methods. The choice of route often depends on the availability of starting materials and the desired scale. Common strategies include:

-

Borylation of Aryl Halides: A precursor aryl halide can be reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. This is followed by deprotection of the resulting boronate ester to yield the boronic acid.[6][10]

-

Grignard Reagent Formation and Borylation: A more traditional route involves the formation of a Grignard reagent from a suitable di-halogenated benzene derivative, followed by reaction with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis to furnish the boronic acid.[2]

-

Multi-step Synthesis: A logical sequence may involve the chlorination and esterification of a suitable benzene precursor, followed by a final borylation step to install the boronic acid functionality.[6]

Chemical Reactivity

The primary utility of this compound stems from its participation in the Suzuki-Miyaura coupling reaction, which is central to the construction of biaryl scaffolds common in many drug candidates.[3][11] The reaction is tolerant of a wide variety of functional groups and typically proceeds with high yield and stereospecificity. The general catalytic cycle is a cornerstone of organometallic chemistry.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Applications in Research and Development

Pharmaceutical Development

This reagent is a key intermediate in the synthesis of pharmaceuticals.[5] The biaryl motif constructed via Suzuki coupling is prevalent in drugs targeting a range of diseases, including cancer.[5][11] The ability to introduce the substituted phenyl ring allows medicinal chemists to fine-tune a molecule's pharmacological properties, such as its binding affinity to a target enzyme or receptor, bioavailability, and metabolic stability.[6][11] The boronic acid moiety itself can be a pharmacophore, interacting with active site serine residues in certain enzymes.[6]

Advanced Materials Science

In materials science, boronic acids are used to create functional polymers and other advanced materials.[5][6] For instance, they can be incorporated into polymers to create self-assembling or stimuli-responsive materials.[6] The specific substitution pattern of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid can be exploited to design materials with tailored electronic or optical properties for use in sensors or organic electronics.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the use of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Objective: To synthesize an ethyl 4'-substituted-4-chloro-[1,1'-biphenyl]-2-carboxylate.

Materials:

-

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (1.0 eq)

-

Substituted Aryl Bromide (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq) or a suitable Buchwald ligand

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), deoxygenated

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

-

Inert Atmosphere Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq). Seal the flask with a septum.

-

Catalyst Addition: Briefly remove the septum and add the palladium catalyst precursor (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

-

Causality Note: The Pd(0) active catalyst is typically generated in situ from a more stable Pd(II) precursor. The phosphine ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.

-

-

Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the deoxygenated 4:1 dioxane/water solvent mixture via syringe.

-

Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvent is critical for ensuring catalytic turnover and achieving a high yield. The water in the solvent system is crucial for the base to function effectively and to facilitate the transmetalation step.[3]

-

-

Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Causality Note: The desired organic product is soluble in ethyl acetate, while inorganic salts (like excess base and byproducts) are partitioned into the aqueous layer.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biphenyl product.

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with standard laboratory precautions. Based on similar boronic acid derivatives, it may cause skin, eye, and respiratory irritation.[12]

-

Always use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a highly versatile and valuable reagent for modern organic synthesis. Its trifunctional nature provides a robust platform for creating molecular complexity, particularly through the reliable and efficient Suzuki-Miyaura coupling reaction. For researchers in drug discovery and materials science, this compound serves as a key building block, enabling the systematic exploration of chemical space and the development of novel, high-value molecules. A thorough understanding of its properties and reactivity is essential for leveraging its full synthetic potential.

References

-

Chem-supply.net. (2025, July 16). 5-CHLORO-2-(ETHOXYCARBONYL)PHENYLBORONIC ACID | 871329-55-4. Available at: [Link]

-

Chem-Impex. (n.d.). 5-Chloro-2-ethoxyphenylboronic acid. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, 5-Chloro-2-(ethoxycarbonyl)phenylboronicacid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloro-2-methoxyphenylboronic Acid: An Essential Building Block for Drug Discovery. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

-

Gondru, R., et al. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | 871329-55-4 [smolecule.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 5-CHLORO-2-(ETHOXYCARBONYL)PHENYLBORONIC ACID | 871329-55-4 [chemicalbook.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid | C11H13BClNO4 | CID 46738901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Safety and Handling Protocols for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS No. 871329-55-4). As a substituted arylboronic acid, this compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[1] However, like all boronic acids, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous laboratory practices. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle this reagent responsibly, ensuring both personal safety and the integrity of experimental outcomes.

Compound Identification and Physicochemical Properties

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a white solid organic compound.[2] Its structure, featuring a boronic acid group ortho to an ethoxycarbonyl group and para to a chlorine atom, dictates its reactivity and handling requirements. Understanding these fundamental properties is the first step in a comprehensive risk assessment.

| Property | Value | Source(s) |

| CAS Number | 871329-55-4 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀BClO₄ | [1][5] |

| Molecular Weight | 228.44 g/mol | [1][2] |

| Appearance | White Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Synonyms | Ethyl 2-borono-4-chlorobenzoate; 5-Chloro-2-(ethoxycarbonyl)benzeneboronic acid | [5] |

Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is not widely available, its hazard profile can be reliably inferred from closely related structural analogs, such as other substituted phenylboronic acids. The GHS classification for compounds like (2-Formylphenyl)boronic acid and 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid consistently indicates irritation to the skin, eyes, and respiratory tract.[6] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazards.

| GHS Classification | Pictogram | Signal Word | Hazard Statement | Precautionary Codes (Representative) |

| Skin Irritation, Cat. 2 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | |

| Eye Irritation, Cat. 2A | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | |

| STOT-SE, Cat. 3 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 |

Note: This classification is based on data from structurally similar boronic acids and should be considered the minimum standard for safety precautions.[6]

Arylboronic acids have also been identified as potentially genotoxic impurities (PGIs) in Active Pharmaceutical Ingredients (APIs), as some have shown weak mutagenicity in microbial assays.[7] This necessitates stringent control and removal during drug development processes.[7]

Risk Assessment and Engineering Controls

The primary risks associated with this compound are exposure to its solid, powdered form via inhalation or direct contact with skin and eyes. The causality is clear: the fine particulate nature of the solid can lead to mechanical and chemical irritation of mucous membranes and skin.[8][9] Therefore, engineering controls are the first and most effective line of defense.

-

Chemical Fume Hood: All weighing, transferring, and reaction setup operations involving solid 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow prevents the accumulation of airborne dust, directly mitigating the respiratory irritation hazard (H335).[9]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that might escape primary containment.[10]

-

Designated Area: It is best practice to designate a specific area within the fume hood for handling boronic acids to prevent cross-contamination.[11]

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safe handling involves a combination of procedural discipline and appropriate PPE. The choice of PPE is directly informed by the GHS hazards identified in Section 2.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Causality |

| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield.[9] | Protects against accidental splashes and airborne dust, preventing serious eye irritation (H319).[12] |

| Hand | Chemically resistant nitrile gloves.[9] | Provides a barrier against direct contact, preventing skin irritation (H315). Gloves must be inspected before use and removed properly to avoid contaminating skin. |

| Body | Laboratory coat. | Prevents contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[8] |

| Respiratory | Not required if handled exclusively within a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved particulate respirator is necessary.[13] | Mitigates the risk of respiratory tract irritation (H335) from inhaling dust. |

Protocol 1: Step-by-Step Handling of the Solid Compound

-

Preparation: Before entering the lab, review this guide and the SDS for a similar boronic acid.[11] Ensure the fume hood is operational and the workspace is clean.

-

Don PPE: Put on all required PPE as detailed in Table 3.

-

Transfer to Hood: Keep the reagent container tightly sealed during transport to the designated fume hood.

-

Dispensing: Place the container on a clean, stable surface inside the hood. Use a dedicated spatula or scoop to weigh and transfer the desired amount of the solid onto weighing paper or into a reaction vessel. Minimize dust generation during this process.[8][10]

-

Closure: Immediately and securely seal the main reagent container after dispensing.

-

Cleanup: Clean the spatula and any contaminated surfaces within the hood. Dispose of any contaminated weighing paper or gloves as hazardous waste.

-

Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[10]

Caption: Workflow for safely handling solid boronic acids.

Storage and Stability Considerations

Arylboronic acids require specific storage conditions to maintain their chemical integrity. Improper storage can lead to degradation, which compromises experimental reproducibility.

-

Hygroscopicity: Boronic acids are often hygroscopic, meaning they absorb moisture from the air.[8] This can lead to clumping and, more importantly, hydrolysis.

-

Anhydride Formation: A key characteristic of boronic acids is their propensity to dehydrate and form cyclic anhydrides known as boroxines.[14] While this process is often reversible, the presence of varying amounts of the anhydride can complicate stoichiometry in sensitive reactions.[14]

-

Storage Conditions: To mitigate these issues, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to protect from moisture and air.[10][12]

Table 4: Incompatible Materials

| Material Class | Examples | Rationale for Segregation |

| Strong Oxidizing Agents | Peroxides, Bleach, Nitrates | Can cause exothermic and potentially dangerous reactions.[10][15] |

| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can promote protodeboronation (loss of the boronic acid group).[7][10] |

| Strong Bases | Sodium Hydroxide, Potassium Carbonate | While bases are used in Suzuki couplings, prolonged storage in contact with strong bases can lead to degradation.[10][15] |

| Reactive Metals | Potassium, Magnesium | May produce hydrogen gas in the presence of moisture and acids.[15] |

Emergency Procedures

Preparedness is key to minimizing harm in the event of an accidental exposure or spill.

First Aid Measures

The following first aid protocols are based on standard procedures for irritant chemical exposure.[8][12]

-

Inhalation: Immediately move the affected person to fresh air.[16] If breathing is difficult or symptoms like coughing persist, seek medical attention.[11]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[8][16] If irritation develops or persists, seek medical attention.[16]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.[17]

Sources

- 1. Buy 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | 871329-55-4 [smolecule.com]

- 2. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. 5-CHLORO-2-(ETHOXYCARBONYL)PHENYLBORONIC ACID | 871329-55-4 [chemicalbook.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid | C11H13BClNO4 | CID 46738901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 12. fishersci.com [fishersci.com]

- 13. sciencing.com [sciencing.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. laballey.com [laballey.com]

- 16. laballey.com [laballey.com]

- 17. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]

Introduction: The Role and Sensitivity of a Key Synthetic Building Block

An In-depth Technical Guide to the Optimal Storage of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS No. 871329-55-4) is a specialized organoboron compound integral to modern organic synthesis.[1][2] Its bifunctional nature, featuring a boronic acid moiety for carbon-carbon bond formation and chloro and ethoxycarbonyl groups for further functionalization, makes it a valuable reagent in the development of complex molecules, particularly in pharmaceutical and materials science research.[1][3] Boronic acids are widely employed as key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6]

However, the efficacy of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in these precise chemical transformations is directly contingent on its purity and structural integrity. Boronic acids as a class are susceptible to several degradation pathways that can be initiated or accelerated by improper storage and handling.[7][8] This guide provides a comprehensive, mechanism-driven framework for researchers, scientists, and drug development professionals to ensure the long-term stability and reliability of this critical reagent.

Fundamental Principles of Boronic Acid Stability

To appreciate the specific storage requirements, one must first understand the inherent chemical vulnerabilities of the boronic acid functional group. The boron atom in R-B(OH)₂ is electron-deficient, acting as a mild Lewis acid, which is the root of both its utility and its instability.[4][5]

Key Degradation Pathways:

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[9] This reaction is often facilitated by aqueous or protic environments and can be catalyzed by acids or bases.[8][9] Highly electron-deficient arylboronic acids can be particularly susceptible to this degradation pathway.[8]

-

Oxidative Degradation: Boronic acids are prone to oxidation, especially in the presence of air or other oxidizing agents, which can convert the boronic acid to a phenol.[7][10][11] This process compromises the reagent's ability to participate in cross-coupling reactions. The mechanism involves the formation of a boronate species that is then oxidized.[10][11][12]

-

Anhydride Formation (Boroxine Synthesis): A common and often reversible process for boronic acids is the loss of water between three molecules to form a stable, six-membered cyclic anhydride called a boroxine.[4] While this is not always detrimental—as boroxines can be converted back to the boronic acid in situ—it alters the compound's molecular weight and can affect reaction stoichiometry and kinetics if not accounted for.

Understanding these pathways underscores the rationale behind the stringent storage protocols detailed below.

Core Storage and Handling Protocols

The primary goal of a storage protocol is to mitigate the environmental factors that trigger the degradation pathways described above. Based on safety data sheets (SDS) and the known chemistry of boronic acids, the following conditions are recommended.

Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale & Causality | Supporting Sources |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all chemical degradation pathways. While some suppliers may list room temperature storage, refrigeration provides a more robust safeguard against slow decomposition over time. | [13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. This is critical for maintaining the integrity of the C-B bond and preventing the formation of phenolic byproducts. | [13][14] |

| Moisture | Tightly Sealed in a Dry Environment | Excludes atmospheric moisture, which can facilitate hydrolytic decomposition and protodeboronation. Boronic acids are often hygroscopic. | [14][15] |

| Incompatibilities | Segregate from Incompatible Materials | Prevents accidental contact with substances that can cause rapid decomposition, such as strong oxidizing agents, strong acids, and strong bases. | [14][16][17] |

Experimental Protocol: Safe Handling and Aliquoting

This protocol ensures the compound is handled in a manner that preserves its integrity from storage to reaction vessel.

Required Equipment:

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, compatible gloves (e.g., nitrile).[18][19]

-

Inert atmosphere glovebox or a Schlenk line setup.

-

Spatula, weighing paper/vessel.

-

Original reagent container and appropriately sized, pre-dried vials for aliquots.

Procedure:

-

Preparation: Before opening the main container, allow it to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment Transfer: Transfer the sealed container into an inert atmosphere glovebox or handle under a positive pressure of argon or nitrogen using a Schlenk line.

-

Dispensing: Open the container and quickly dispense the required amount of the white to off-white solid.[20] Avoid creating dust.[19] If dust is generated, respiratory protection is required.[19]

-

Seal and Store: Tightly reseal the primary container, ensuring the cap is secure. Purge the headspace with inert gas before final tightening if possible.

-

Return to Storage: Immediately return the primary container to its designated refrigerated storage location (2–8 °C).

-

Waste Disposal: Dispose of contaminated materials (e.g., weighing paper, gloves) in a properly labeled hazardous waste container according to institutional guidelines.[21][22]

Workflow for Handling 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Caption: Recommended workflow for handling the reagent.

Chemical Incompatibility: A Critical Safety and Stability Concern

Proper chemical segregation is paramount. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid should never be stored in proximity to materials that can initiate its decomposition.

-

Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Permanganates): These can cause rapid and potentially exothermic oxidative degradation of the boronic acid.[14][16]

-

Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Bases can deprotonate the boronic acid to form a boronate species, which is often more susceptible to other forms of degradation and can catalyze protodeboronation.[8][9][14]

-

Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Acids can catalyze the protodeboronation pathway, leading to the cleavage of the essential carbon-boron bond.[8][9][14]

Chemical Segregation Diagram

Caption: Key chemical incompatibilities to avoid during storage.

Impact on Synthetic Applications: The Cost of Improper Storage

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6][23] The success of this reaction is highly sensitive to the quality of the boronic acid.

-

Reduced Yields: If a portion of the boronic acid has degraded via protodeboronation or oxidation, the effective stoichiometry of the reaction is altered, leading to lower yields of the desired product.[8]

-

Formation of Byproducts: The degradation products themselves can introduce impurities into the reaction mixture. For example, protodeboronation would yield ethyl 4-chlorobenzoate, and oxidation would yield a phenolic derivative. These impurities complicate the purification process and can interfere with subsequent synthetic steps.

-

Inconsistent Results: Using a partially degraded reagent leads to poor reproducibility, a critical issue in both academic research and process development for drug discovery.

By adhering to the stringent storage and handling conditions outlined in this guide, researchers can ensure the reagent performs as expected, leading to reliable, reproducible, and high-yielding synthetic outcomes.

References

- Title: Improving the oxidative stability of boronic acids through stereoelectronic effects Source: Google Cloud Search URL

-

Title: How to Store Boric Acid | Lab Alley Source: Lab Alley URL: [Link]

- Title: Boric Acid - IsoLab Source: University of Washington URL

-

Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications URL: [Link]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PubMed - NIH URL: [Link]

-

Title: Protodeboronation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Boronic acid with high oxidative stability and utility in biological contexts Source: DSpace@MIT URL: [Link]

-

Title: Chemical Storage Guide Source: University of California, Riverside URL: [Link]

-

Title: Corrosive Storage Guidelines Source: University of Texas at Dallas URL: [Link]

-

Title: Safety Data Sheet: Phenylboronic acid Source: Carl ROTH URL: [Link]

-

Title: The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids Source: PMC - NIH URL: [Link]

-

Title: Boronic acid - YouTube Source: YouTube URL: [Link]

-

Title: Phenylboronic acid - Safety Data Sheet Source: Carlo Erba Reagents URL: [Link]

-

Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

-

Title: Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL: [Link]

-

Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]

Sources

- 1. Buy 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | 871329-55-4 [smolecule.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 21. benchchem.com [benchchem.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. benchchem.com [benchchem.com]

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. As a key building block in modern synthetic chemistry, particularly in pharmaceutical and materials science research, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.[1][2] This document synthesizes fundamental principles of boronic acid chemistry with practical, field-proven methodologies for solubility determination. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a predictive framework based on the behavior of analogous structures and provides a robust experimental protocol for its empirical determination.

Introduction: The Pivotal Role of a Substituted Phenylboronic Acid

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, with the chemical formula C₉H₁₀BClO₄, is a bifunctional organoboron compound of significant interest to the scientific community.[2] Its structure incorporates a phenyl ring substituted with a boronic acid moiety, a chloro group, and an ethoxycarbonyl group. This unique combination of functional groups makes it a highly versatile reagent.[2]

-

The Boronic Acid Group: This moiety is the cornerstone of its utility, acting as a Lewis acid and enabling its participation in a wide array of chemical transformations.[3][4] Most notably, it is a critical component in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][4] Boronic acids are also known to form reversible covalent complexes with diols (like sugars) and certain amino acid residues, a property leveraged in sensor development and medicinal chemistry.[3][4][5]

-

The Chloro and Ethoxycarbonyl Substituents: These groups modulate the electronic properties and steric profile of the molecule. The electron-withdrawing nature of both the chlorine atom and the ester group influences the acidity of the boronic acid and the reactivity of the aromatic ring. These substituents also significantly impact the compound's polarity, crystal packing, and, consequently, its solubility profile.[6]

Given its application in areas ranging from the synthesis of complex pharmaceutical intermediates to the development of novel materials, understanding its behavior in various organic solvents is a critical first step in experimental design.[2][5]

Physicochemical Principles Governing Solubility

The solubility of any compound is dictated by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For boronic acids like 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, several specific factors must be considered.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is a foundational concept.[7] The presence of the boronic acid group, with its two hydroxyls, allows for hydrogen bonding, favoring solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents capable of accepting hydrogen bonds (e.g., THF, acetone, DMSO). The ethoxycarbonyl group further contributes to the molecule's polarity. Conversely, solubility is expected to be low in non-polar hydrocarbon solvents like hexane or methylcyclohexane.[8][9]

The Dehydration Equilibrium: Formation of Boroxines

A unique characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[6][8] This equilibrium can complicate solubility studies, as the boroxine has significantly different physical properties, including solubility, compared to the monomeric boronic acid.[8][10] The position of this equilibrium is influenced by the solvent, temperature, and the presence of water. This is a critical reason why determining reproducible solubility data for boronic acids can be challenging compared to other organic compounds.[6][8]

Influence of Substituents

The substituents on the phenyl ring have a profound effect on solubility.[6]

-

Ethoxycarbonyl Group: This ester group increases the overall polarity and provides an additional site for dipole-dipole interactions, which can enhance solubility in polar organic solvents compared to unsubstituted phenylboronic acid.

-

Chloro Group: The chloro substituent also increases polarity and can participate in dipole-dipole interactions.

Generally, the introduction of such groups tends to increase solubility in many common organic solvents compared to the parent phenylboronic acid.[6][11]

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors influencing the solubility of the target compound.

Solubility Profile: Predictive Analysis and Comparative Data

Direct, quantitative solubility data for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in a range of organic solvents is not extensively available in peer-reviewed literature. This is common for specialized reagents.[12] However, we can provide valuable guidance by presenting data for the parent compound, phenylboronic acid, and discussing the likely impact of the chloro and ethoxycarbonyl substituents.[12]

Studies on phenylboronic acid have shown it possesses high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][10][11] Esterification of the boronic acid group is known to increase solubility in organic solvents.[13] Similarly, the addition of polar substituents to the phenyl ring is expected to follow this trend.

Table 1: Predicted Solubility of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid and Comparative Data for Phenylboronic Acid

| Solvent | Solvent Type | Predicted Solubility of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | Reported Solubility of Phenylboronic Acid | Rationale for Prediction |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High to Very High | High[8] | Both ether and ester functionalities in the solute and solvent promote strong dipole-dipole interactions. |

| Acetone | Polar Aprotic (Ketone) | High | High[8] | The polar ketone group interacts favorably with the polar substituents and the boronic acid moiety. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | High | Highly polar solvent, excellent hydrogen bond acceptor. |

| Methanol / Ethanol | Polar Protic | High | Moderate to High | Capable of hydrogen bonding with the boronic acid group. |

| Acetonitrile | Polar Aprotic | Moderate to High | Moderate | Less polar than DMF/DMSO but still capable of favorable interactions. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | Moderate[8][14] | Good general solvent for many organic compounds. |

| Methylcyclohexane / Hexane | Non-polar | Very Low | Very Low[8][14] | Mismatch in polarity leads to weak solute-solvent interactions. |

Note: Predictions are qualitative and intended for initial experimental design. Empirical verification is essential.

Experimental Protocol: Determination of Solubility via the Dynamic Method

For researchers requiring precise quantitative data, empirical determination is necessary. The dynamic (or synthetic) method is a reliable technique for measuring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[6][12] By repeating this for various compositions, a full solubility curve can be constructed.

Principle

A solid-liquid mixture of known composition is heated at a slow, constant rate. The point of complete dissolution is identified by the disappearance of turbidity, which can be monitored visually or with an instrumental probe.[6][12]

Required Equipment

-

Jacketed glass vessel with magnetic stirrer

-

Precision temperature controller and probe (±0.1 °C)

-

Analytical balance (±0.1 mg)

-

Luminance probe or laser scattering system for turbidity measurement (or careful visual observation against a dark background with focused light)

-

Syringes for solvent addition

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a specific amount of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid into the jacketed vessel.

-

Solvent Addition: Add a precise mass or volume of the desired organic solvent to the vessel. The initial composition should be chosen to ensure a biphasic (solid-liquid) mixture at room temperature.

-

System Equilibration: Begin stirring to ensure the suspension is homogenous. Set the initial temperature of the controller to a value where the solid is clearly insoluble.

-

Controlled Heating: Increase the temperature of the system at a slow, constant rate (e.g., 0.2–0.5 °C/min).[12] A slow heating rate is critical to ensure the system remains at thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution temperature is the point at which the last solid particles disappear and the solution becomes perfectly clear.[12]

-

Data Recording: Record the temperature of complete dissolution for the specific composition (mole fraction or g/100g solvent).

-

Data Point Collection: Repeat steps 2-6 with different, accurately known compositions of solute and solvent to generate multiple points for the solubility curve.

The following diagram illustrates this experimental workflow.

Caption: Workflow for solubility determination via the dynamic method.

Conclusion and Best Practices

A comprehensive understanding of the solubility of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is essential for its effective use in research and development. While specific quantitative data is sparse, a strong predictive understanding can be derived from the principles of physical organic chemistry and comparative data from simpler boronic acids.

Key Takeaways for Researchers:

-

Solvent Selection: For reactions, polar aprotic solvents like THF, DMF, or acetone are excellent starting points. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature (e.g., chloroform or an ethanol/water mixture) may be effective.[8]

-

Beware of Boroxines: Be mindful of the potential for dehydration, especially when heating boronic acids for extended periods. The presence of boroxines can affect reaction yields and purification efficiency.[6][8]

-

Empirical Verification: When precise solubility is required, such as for kinetic studies or formulation, the dynamic method detailed in this guide provides a reliable path to obtaining accurate data.

By combining this theoretical framework with empirical validation, scientists can confidently handle and deploy this versatile building block to its full potential, accelerating innovation in drug discovery and materials science.[1][15]

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- Smolecule. Buy 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | 871329-55-4. (2023).

- Wikipedia. Boronic acid.

- BenchChem. An In-depth Technical Guide to the Solubility of (4-(Butylsulfinyl)phenyl)boronic acid in Organic Solvents.

- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023).

- BenchChem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Silva, V. L. M., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.

- Domańska, U., et al. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, (2020).

- Sloan, D. Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- Akondi, S. M., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- Crapse, K. P. & Kyser, E. A. Literature Review of Boric Acid Solubility Data. UNT Digital Library. (2011).

- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

- Leszczyński, P., et al. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, (2020).

- Leszczyński, P., et al. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. (2025).

- Wikipedia. Phenylboronic acid.

- Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | 871329-55-4 [smolecule.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. boronmolecular.com [boronmolecular.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. d-nb.info [d-nb.info]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS Number: 871329-55-4).[1][2] As a valuable building block in organic synthesis and medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring.[1] This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to interpret their own experimental results with confidence.

Due to the limited availability of public domain raw spectroscopic data for this specific molecule, this guide will provide a detailed, predictive analysis based on established principles of spectroscopy and data from analogous compounds. This approach offers a robust framework for researchers to anticipate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data they would acquire.

Molecular Structure and Its Influence on Spectroscopic Signatures

The molecular structure of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, with its distinct functional groups—a phenyl ring, a boronic acid, a chloro group, and an ethoxycarbonyl group—dictates its unique spectroscopic fingerprint.[1] Each component will give rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Molecular Structure of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Caption: Molecular structure of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, we will consider ¹H, ¹³C, and ¹¹B NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| Ar-H | 7.5 - 8.2 | m | J ≈ 2-8 | The aromatic protons will be in the downfield region due to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the chloro, ethoxycarbonyl, and boronic acid groups will further shift these protons downfield. The complex splitting pattern (multiplet, m) will arise from coupling between the non-equivalent aromatic protons. |

| -OCH₂CH₃ | 4.2 - 4.5 | q | J ≈ 7 | The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a significant downfield shift. They will appear as a quartet (q) due to coupling with the three methyl protons. |

| -OCH₂CH₃ | 1.2 - 1.5 | t | J ≈ 7 | The methyl protons of the ethyl group are in a typical aliphatic region. They will appear as a triplet (t) due to coupling with the two methylene protons. |

| -B(OH)₂ | 4.0 - 6.0 | br s | - | The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with solvent, leading to a broad singlet (br s). The exact chemical shift is highly dependent on the solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O (ester) | 165 - 175 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| Ar-C (substituted) | 125 - 150 | The aromatic carbons attached to substituents (Cl, B, C=O) will have varied chemical shifts depending on the electronic nature of the substituent. The carbon attached to the boronic acid group can sometimes be difficult to observe due to quadrupolar relaxation. |

| Ar-CH | 120 - 140 | The protonated aromatic carbons will appear in the typical aromatic region. |

| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |

| -OCH₂CH₃ | 13 - 16 | The methyl carbon of the ethyl group is in the typical upfield aliphatic region. |

Predicted ¹¹B NMR Spectrum

Boron-11 NMR is a valuable technique for characterizing boronic acids.

| Boron | Predicted Chemical Shift (ppm) | Justification |

| -B(OH)₂ | 28 - 33 | The chemical shift of the boron atom in arylboronic acids typically falls in this range.[3][4][5] The electronic environment of the phenyl ring, influenced by the chloro and ethoxycarbonyl substituents, will affect the precise chemical shift. |

Experimental Workflow for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration | Justification |

| O-H (boronic acid) | 3200 - 3600 (broad) | Stretching | The hydroxyl groups of the boronic acid will exhibit a broad absorption band due to hydrogen bonding. |

| C-H (aromatic) | 3000 - 3100 | Stretching | Characteristic C-H stretching vibrations of the aromatic ring. |

| C-H (aliphatic) | 2850 - 3000 | Stretching | C-H stretching vibrations of the ethyl group. |

| C=O (ester) | 1700 - 1730 | Stretching | A strong, sharp absorption band characteristic of the ester carbonyl group. |

| C=C (aromatic) | 1450 - 1600 | Stretching | Multiple bands corresponding to the carbon-carbon double bond stretching in the phenyl ring. |

| B-O | 1310 - 1380 | Stretching | A strong absorption band associated with the boron-oxygen bond. |

| C-O (ester) | 1100 - 1300 | Stretching | Asymmetric and symmetric stretching vibrations of the C-O bonds in the ester. |

| C-Cl | 700 - 850 | Stretching | The carbon-chlorine stretching vibration will appear in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| Parameter | Predicted Value | Justification |

| Molecular Ion (M⁺) | m/z = 228.44 (for ³⁵Cl) and 230.44 (for ³⁷Cl) | The molecular weight of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is 228.44 g/mol .[6][7][8] The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |

| Major Fragments | m/z = 211, 183, 155, 127 | Expected fragmentation pathways include the loss of -OH, -C₂H₅O, -COOC₂H₅, and further cleavages of the aromatic ring. |

Data Interpretation Workflow

Caption: A logical workflow for interpreting combined spectroscopic data.

Conclusion and Best Practices

This guide provides a detailed predictive framework for the spectroscopic analysis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. While experimental data is not publicly available, the principles outlined here, supported by data from analogous compounds, offer a robust foundation for researchers.

For optimal results, it is recommended to:

-

Use high-purity solvents for NMR analysis to avoid interfering signals.

-

Thoroughly dry the sample before IR analysis, as water can obscure the O-H stretching region.

-

Employ high-resolution mass spectrometry to confirm the elemental composition of the molecular ion and major fragments.

-

Integrate data from all three techniques for a comprehensive and unambiguous structural confirmation.

By following this guide, researchers and drug development professionals can confidently approach the spectroscopic characterization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, ensuring the quality and integrity of their work.

References

-

Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028–1032. [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Retrieved from [Link]

Sources

- 1. Buy 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | 871329-55-4 [smolecule.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | CymitQuimica [cymitquimica.com]

The Strategic Application of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic use of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, a substituted arylboronic acid, has emerged as a valuable reagent in medicinal chemistry, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a chlorine atom and an ethoxycarbonyl group, offers distinct advantages in modulating the physicochemical and pharmacological properties of target molecules.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential applications of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. We will delve into its pivotal role in the synthesis of bioactive compounds, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will elucidate the underlying chemical principles, provide practical experimental methodologies, and showcase a real-world example of its application in the synthesis of a potential therapeutic agent.

The Power of the Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The primary application of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in medicinal chemistry lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with exceptional efficiency and functional group tolerance.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.

The unique structure of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid makes it a particularly interesting substrate for this reaction. The electron-withdrawing nature of the ethoxycarbonyl group can influence the electronic properties of the resulting biaryl scaffold, while the chlorine atom provides an additional site for further functionalization, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

Mechanism of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboronic acid (Ar²-B(OH)₂) reacts with a base to form a boronate salt, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.

Figure 1: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.

Case Study: Synthesis of Benzimidazole-Based PARP Inhibitors

A compelling application of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is demonstrated in the synthesis of substituted benzimidazole derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

A key step in the synthesis of these inhibitors involves a Suzuki-Miyaura coupling between 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid and a suitable halogenated benzimidazole core. This reaction efficiently introduces the substituted phenyl moiety, which is often crucial for binding to the target enzyme.

Experimental Workflow: Synthesis of Ethyl 4-chloro-2-(4-carbamoyl-1H-benzimidazol-2-yl)benzoate

The following workflow outlines the synthesis of a key intermediate in the preparation of benzimidazole-based PARP inhibitors, as described in patent WO2012017051A1.

Figure 2: Experimental workflow for the synthesis of a benzimidazole intermediate.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling reaction to synthesize ethyl 4-chloro-2-(4-carbamoyl-1H-benzimidazol-2-yl)benzoate. This protocol is based on established methodologies for similar transformations.

Materials:

-

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

-

2-Chloro-1H-benzimidazole-4-carboxamide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Chloro-1H-benzimidazole-4-carboxamide (1.0 eq), 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes key data for the synthesis of a representative benzimidazole-based PARP inhibitor intermediate using 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid.

| Parameter | Value | Reference |

| Starting Material 1 | 2-Chloro-1H-benzimidazole-4-carboxamide | Patent: WO2012017051A1 |

| Starting Material 2 | 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | Patent: WO2012017051A1 |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | General Suzuki Protocol |